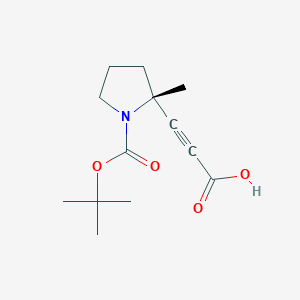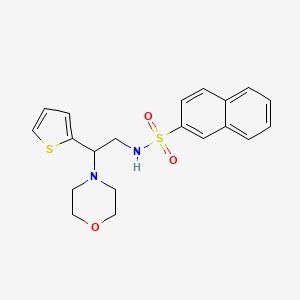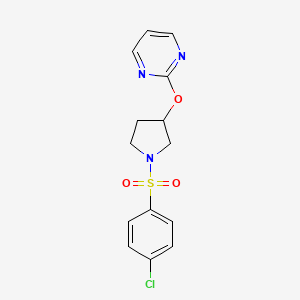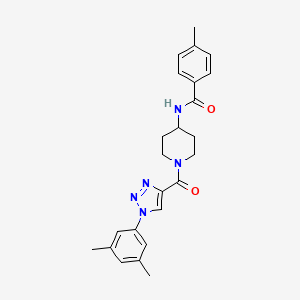![molecular formula C10H11N5OS B2802214 2-((7-Oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetonitrile CAS No. 891125-23-8](/img/structure/B2802214.png)
2-((7-Oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of triazolopyrimidine, a class of heterocyclic compounds . Triazolopyrimidines are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, antifungal properties, and their potency in macrophage activation .
Synthesis Analysis
While specific synthesis methods for this compound are not available, triazolopyrimidines are generally synthesized via reactions involving hydrazonoyl halides . These reactions often involve condensation reactions or act as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .Molecular Structure Analysis
Triazole compounds, which are part of the larger compound, contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .科学的研究の応用
Antibacterial Activity
Research highlights the significant antibacterial potential of 1,2,4-triazole and pyrimidine derivatives. These compounds are potent inhibitors of DNA gyrase, topoisomerase IV, efflux pumps, filamentous temperature-sensitive protein Z, and penicillin-binding protein, making them effective against drug-resistant strains of bacteria such as Staphylococcus aureus. The hybrid structures combining 1,2,4-triazole or pyrimidine units show broad-spectrum antibacterial activity against various clinically significant organisms, including drug-resistant forms (Li & Zhang, 2021).
Pharmaceutical Applications
Compounds with triazole and pyrimidine moieties are found in several pharmaceuticals. For instance, zaleplon, a non-benzodiazepine sedative hypnotic for treating insomnia, showcases the diverse pharmaceutical applications of these compounds. It highlights the potential of triazole-containing compounds in creating drugs with reduced side effects and specific pharmacological profiles (Heydorn, 2000).
Optical Sensors and Analytical Applications
Pyrimidine derivatives, due to their ability to form coordination and hydrogen bonds, are suitable for use as exquisite sensing materials. They are applied in the synthesis of optical sensors and have a range of biological and medicinal applications. This highlights the versatility of pyrimidine compounds in both therapeutic and analytical domains (Jindal & Kaur, 2021).
Antioxidant and Antiradical Activities
1,2,4-triazole-3-thione derivatives exhibit significant antioxidant and antiradical activities, suggesting their utility in mitigating oxidative stress and related conditions. Their comparison to biogenic amino acids like cysteine, which also contains a free SH-group, underlines the potential of these compounds in enhancing the overall condition and biochemical processes, especially in patients exposed to high doses of radiation (Kaplaushenko, 2019).
Drug Development and Synthesis
Triazole and pyrimidine derivatives are extensively investigated for their potential in drug discovery, particularly against cancer, microbial infections, and other diseases. Strategies for synthesizing these compounds, using intermediates like 3-amino-1,2,4-triazole, are crucial for developing new pharmaceuticals and exploring their therapeutic potential. This reflects on the ongoing efforts to harness the chemical diversity of these compounds for medicinal chemistry (Nasri, Bayat, & Kochia, 2021).
特性
IUPAC Name |
2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5OS/c1-2-3-7-6-8(16)12-9-13-14-10(15(7)9)17-5-4-11/h6H,2-3,5H2,1H3,(H,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQMCFNJCZRWEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC2=NN=C(N12)SCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((7-Oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6-Acetyl-2-(2,6-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2802137.png)
![3-[(4-Methoxyphenyl)methyl]-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B2802139.png)






![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide](/img/structure/B2802154.png)